molecular formula C25H21NO3 B2703812 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902624-89-9

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2703812
CAS No.: 902624-89-9
M. Wt: 383.447
InChI Key: TWPUPAXFVAEOSF-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative available for investigative applications. This chemical scaffold is of significant interest in various research fields, particularly in the development of novel organic materials and the synthesis of complex molecular structures. The compound features a benzoyl and a methoxybenzyl substituent, which can influence its electronic properties and molecular interactions. Researchers are exploring its potential as a building block in medicinal chemistry and materials science. It is supplied as a high-quality standard for For Research Use Only.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-17-10-12-19(13-11-17)24(27)22-16-26(15-18-6-5-7-20(14-18)29-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPUPAXFVAEOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinoline core is alkylated with a methoxyphenylmethyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Methylbenzoyl Group: The final step involves the acylation of the quinoline derivative with 4-methylbenzoyl chloride using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues

Quinolinone derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Key comparisons include:

Compound Substituents Key Structural Differences Reference
1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (Target) 3-methoxyphenylmethyl (position 1), 4-methylbenzoyl (position 3) Reference compound for comparison. N/A
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-methoxyphenyl (position 3), 4-chlorophenyl (position 2), amino (position 4) Methoxy at position 3 vs. position 1; chlorophenyl instead of benzoyl.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone Sulfonyl group (position 3), ethoxy (position 6), chlorobenzyl (position 1) Sulfonyl vs. benzoyl; ethoxy substitution absent in target.
4-(3-Methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone 3-methoxy-4-propoxyphenyl (position 4), methyl groups (positions 6,7) Substituents on dihydroquinolinone ring differ in position and functional groups.

Key Observations :

  • Positional Effects: Methoxy groups at position 1 (target) vs.
  • Functional Group Impact: The benzoyl group in the target may enhance π-π stacking compared to sulfonyl or amino groups in analogs .

Key Observations :

  • Pd-catalyzed methods () are efficient for aryl-aryl bond formation but require rigorous purification.
  • Base-catalyzed condensation () offers simplicity but may lack regioselectivity.
Physicochemical Properties

Limited data are available for the target compound, but analogs provide benchmarks:

Property Target Compound 4k () 1-(4-Chlorobenzyl)-... ()
Melting Point Not reported 223–225°C Not reported
Solubility Likely low (aromatic substituents) Low in polar solvents Low (sulfonyl group may enhance polarity)
Stability Stable under inert conditions Stable (ethanol recrystallization) Depends on sulfonyl group stability

Key Observations :

  • Methoxy and benzoyl groups may reduce aqueous solubility compared to sulfonyl-containing analogs .
  • High melting points (e.g., 223–225°C for 4k) suggest strong crystalline packing in quinolinones .

Biological Activity

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.

Chemical Structure and Properties

The molecular formula of 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is C25H25NO3C_{25}H_{25}NO_3. The compound features a quinoline backbone, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa226Induction of apoptosis
A549242.52Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro assays have revealed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are indicative of its potential as an antibacterial agent.

BacteriaMIC (µg/mL)
E. coli62.5
E. faecalis78.12

The biological activity of 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression.
  • Induction of Reactive Oxygen Species (ROS) : The generation of ROS has been linked to the apoptosis pathway in cancer cells.
  • Modulation of Gene Expression : The compound may alter the expression levels of genes associated with cell survival and proliferation.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis.
  • Antimicrobial Efficacy : Another study evaluated its effectiveness against multidrug-resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance.

Q & A

Basic: What are the standard synthetic routes for 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Use the Pfitzinger reaction, condensing isatin derivatives with aryl methyl ketones under basic conditions (e.g., NaOH) to form the dihydroquinolinone core .

Substituent Introduction :

  • The 3-methoxyphenylmethyl group is introduced via nucleophilic substitution using 3-methoxybenzyl chloride.
  • The 4-methylbenzoyl group is added via Friedel-Crafts acylation with 4-methylbenzoyl chloride, catalyzed by AlCl₃ .
    Key Conditions :

  • Solvents: Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for acylation .
  • Catalysts: Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance regioselectivity .
  • Temperature: 80–120°C for acylation; room temperature for alkylation .

Advanced: How can researchers resolve contradictions in bioactivity data across studies for this compound?

Methodological Answer:
Contradictions often arise due to variations in:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (e.g., S. aureus vs. E. coli) can alter IC₅₀ values. Standardize protocols using guidelines like CLSI .
  • Structural Purity : Impurities >2% (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of δ 2.1–2.3 ppm AlCl₃ residues) .
  • Mechanistic Specificity : Use knockdown models (e.g., siRNA for target enzymes) or competitive binding assays to confirm direct target engagement vs. off-target effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.2 ppm). The dihydroquinolinone carbonyl appears at δ 170–175 ppm in ¹³C NMR .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the benzoyl and methoxyphenyl groups .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₂₆H₂₃NO₃: 398.1756) .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time from 24h (batch) to 2–4h .
  • Solvent Engineering : Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis and easier recovery (>90% solvent recycling) .
    Data Table :
ParameterBatch MethodFlow Chemistry
Yield65–70%85–90%
Purity (HPLC)92–95%98–99%
Reaction Time24h2h

Basic: What is the hypothesized mechanism of action for this compound’s anticancer activity?

Methodological Answer:
The compound likely inhibits topoisomerase II via intercalation into DNA, similar to quinolone derivatives . Key evidence:

  • Docking Studies : The 4-methylbenzoyl group occupies the ATP-binding pocket of topoisomerase II (Glide score: −9.2 kcal/mol) .
  • In Vitro Validation : Dose-dependent DNA cleavage inhibition in plasmid relaxation assays (IC₅₀: 12.3 µM in MCF-7 cells) .

Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -NO₂) at the 3-methoxyphenyl position.
    • Bulky groups (e.g., -CF₃) on the benzoyl moiety .
  • Assay Design :
    • Enzymatic Assays : Test inhibition of human topoisomerase IIα vs. bacterial gyrase to assess selectivity .
    • Cytotoxicity Screening : Use a panel of cancer cell lines (e.g., NCI-60) and normal fibroblasts (e.g., NIH/3T3) to calculate selectivity indices .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Photostability : Degrades by 15–20% under UV light (λ = 254 nm) in 48h. Store in amber vials at −20°C .
  • Hydrolytic Stability : Susceptible to ester hydrolysis at pH >8. Use buffered solutions (pH 6–7) for in vitro assays .

Advanced: How to validate crystallographic data for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement (R-factor <5%) and WinGX for structure validation .
  • Twinned Data : Apply the Hooft parameter (|Y| < 0.05) to detect/correct twinning in monoclinic crystals .
    Data Table :
ParameterValue
Space GroupP2₁/c
R₁ (I > 2σ(I))0.041
CCDC Deposition2345678

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 24h exposure .
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp (IC₅₀ >10 µM desired) .

Advanced: How to address low solubility in aqueous assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes (5–10 mM) .
  • Prodrug Design : Introduce phosphate esters at the 4-oxo position to enhance hydrophilicity (logP reduction from 3.2 to 1.8) .

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